molecular formula C14H23BN2O2 B13457763 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Cat. No.: B13457763
M. Wt: 262.16 g/mol
InChI Key: HOYGZFGLMBDETD-UHFFFAOYSA-N
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Description

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is an organic compound that features a pyrimidine ring substituted with a tert-butyl group and a boronate ester. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine typically involves the reaction of a pyrimidine derivative with a boronic acid or boronate ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. These reactors allow for better control of reaction conditions and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine can undergo various types of chemical reactions, including:

    Oxidation: The boronate ester group can be oxidized to form a boronic acid.

    Reduction: The pyrimidine ring can be reduced under specific conditions.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Boronic acid derivatives.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions.

    Biology: Investigated for its potential as a ligand in the development of new pharmaceuticals.

    Medicine: Explored for its role in drug discovery and development, particularly in the synthesis of biologically active compounds.

    Industry: Utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine involves its ability to participate in various chemical reactions due to the presence of the boronate ester and tert-butyl groups. These functional groups can interact with molecular targets through coordination bonds, hydrogen bonds, and van der Waals interactions. The pathways involved depend on the specific application and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
  • 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene

Uniqueness

Compared to similar compounds, 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is unique due to the presence of the pyrimidine ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.

Biological Activity

The compound 2-(tert-Butyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine is a pyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C18H25BN2O4
  • Molecular Weight : 344.22 g/mol
  • CAS Number : 864771-44-8
  • IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibitory effects on various cancer cell lines.

  • Cell Proliferation Inhibition :
    • In vitro assays demonstrated that similar compounds exhibited IC50 values in the nanomolar range against breast cancer cell lines (e.g., MDA-MB-231) while sparing non-cancerous cells (e.g., MCF10A) .
    • The selectivity index was reported to be significantly higher compared to standard chemotherapeutics like 5-Fluorouracil .
  • Mechanism of Action :
    • These compounds often induce apoptosis via the caspase pathway and show potential as inhibitors of matrix metalloproteinases (MMPs), which are implicated in cancer metastasis .

Antiviral Activity

Pyrimidine derivatives have also been explored for their antiviral properties. For example:

  • A related compound demonstrated potent antiviral activity against influenza viruses with an IC50 value of 27.4 nM and showed a substantial reduction in viral load in infected animal models . This suggests that modifications similar to those found in this compound could enhance antiviral efficacy.

Safety and Toxicity

Toxicological evaluations are crucial for assessing the safety profile of new compounds:

  • A subacute toxicity study on related pyrimidine derivatives indicated a favorable safety profile with no significant adverse effects at doses up to 40 mg/kg in mice .
  • The absence of inhibition on the hERG channel suggests a low risk for cardiac side effects .

Research Findings and Case Studies

Several studies have documented the synthesis and biological evaluation of pyrimidine derivatives:

StudyCompoundBiological ActivityIC50 Value
Study APyrimidine Derivative XAnticancer (MDA-MB-231)0.126 µM
Study BPyrimidine Derivative YAntiviral (Influenza)27.4 nM
Study CPyrimidine Derivative ZMMP InhibitionNot Specified

These findings underline the importance of structural modifications in enhancing biological activity.

Properties

Molecular Formula

C14H23BN2O2

Molecular Weight

262.16 g/mol

IUPAC Name

2-tert-butyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine

InChI

InChI=1S/C14H23BN2O2/c1-12(2,3)11-16-8-10(9-17-11)15-18-13(4,5)14(6,7)19-15/h8-9H,1-7H3

InChI Key

HOYGZFGLMBDETD-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CN=C(N=C2)C(C)(C)C

Origin of Product

United States

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